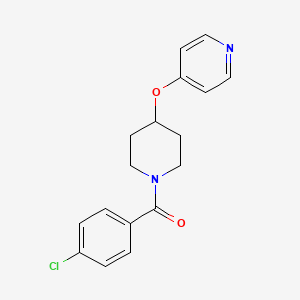
(4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The compound is available for purchase for proteomics research .
Molecular Structure Analysis
The molecular formula of the compound is C12H14ClNO . The piperidine ring in this compound adopts a chair conformation . The hydroxyl substituent and the N-bound H atom occupy the axial positions, while the benzene ring occupies the equatorial position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that piperidine derivatives are often used in various chemical reactions due to their versatile nature .Physical And Chemical Properties Analysis
The molecular weight of the compound is 223.7 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chiral Intermediate Production
A study by Ni et al. (2012) explored the production of a chiral intermediate of the anti-allergic drug Betahistine, involving the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone (CPMK) to (S)-CPMA using carbonyl reductase-producing microorganisms isolated from soil samples. The highest activity was observed in a strain identified as Kluyveromyces sp., achieving an 81.5% enantiomeric excess (ee) and 87.8% yield at a substrate concentration of 2 g/L in an aqueous phase. An aqueous two-phase system (ATPs) consisting of PEG4000 and Na2HPO4 improved the substrate tolerance and biocompatibility of microbial cells, resulting in a product with 86.7% ee and 92.1% yield at a higher substrate concentration of 6 g/L (Ni, Zhou, & Sun, 2012).
Crystal Structure Analysis
Revathi et al. (2015) reported the crystal structure of an adduct formed from (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone. The study highlighted the dihedral angles between the benzene ring and the two piperidine rings and discussed the intermolecular hydrogen bonds that lead to chain formation in the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).
Antimicrobial and Anticancer Activity
A molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity study by Sivakumar et al. (2021) on a molecule closely related to the query compound, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM), revealed the stability and electronic properties of the molecule. The study also discussed its antimicrobial activity and potential as a molecular template for overcoming microbe resistance to pharmaceutical drugs (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Biotransformation in Microreaction Systems
Chen et al. (2021) synthesized S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using recombinant Escherichia coli in a water-cyclohexane liquid-liquid system within a biphasic microreaction system. The study demonstrated an efficient synthesis method with a high yield and enantiomeric excess, showcasing the potential for green and efficient production processes (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Mécanisme D'action
Target of Action
The primary target of (4-Chlorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the host cells .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of lipophilic groups
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into host cells . This is achieved by blocking the CCR5 receptor, which is an essential coreceptor for HIV-1 entry . This blockade can slow the progression of HIV-1 infection and improve response to treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by storage conditions . It is recommended to store the compound at 0-8 degrees Celsius
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-3-1-13(2-4-14)17(21)20-11-7-16(8-12-20)22-15-5-9-19-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACQVGKQKYDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
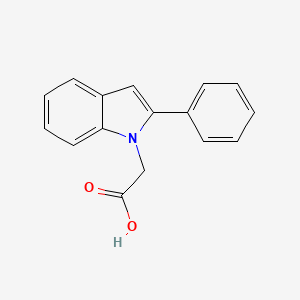
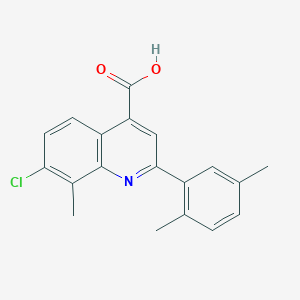
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
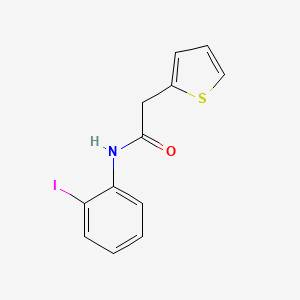
![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)
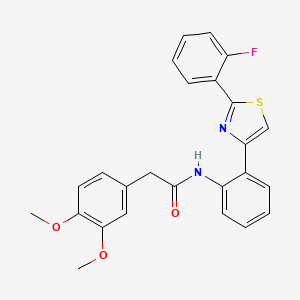

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)
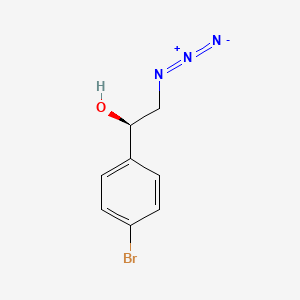
![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
